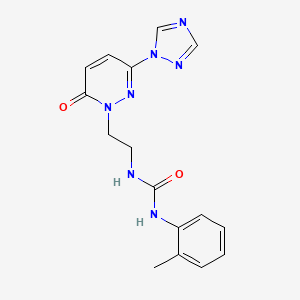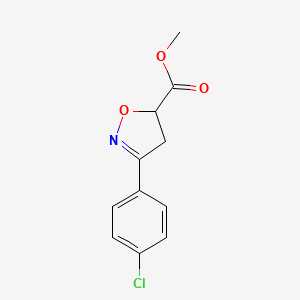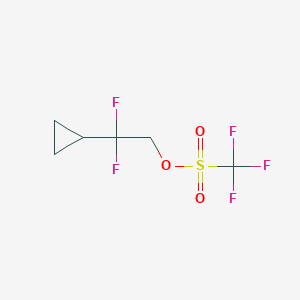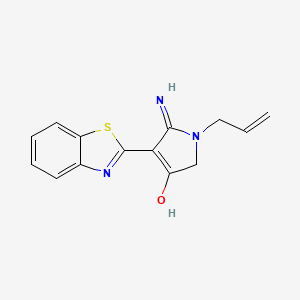![molecular formula C14H11NO4 B2542188 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione CAS No. 161185-28-0](/img/structure/B2542188.png)
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is a heterocyclic compound that belongs to the pyranoquinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione typically involves the reaction of 4-hydroxyquinolin-2-ones with ethene-1,2,3,4-tetracarbonitrile under specific conditions . Another method involves the use of propargylic alcohols and Yb(OTf)3 as a catalyst in 1,2-DCE at 84°C for 4 hours . These methods provide efficient routes to obtain the desired compound with good yields.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts to ensure high yield and purity.
化学反应分析
Types of Reactions
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can modify the quinoline ring, leading to different derivatives.
Substitution: Substitution reactions, such as acetylation and iodination, can occur at specific positions on the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Acetic anhydride and iodine in the presence of anhydrous sodium carbonate are commonly used for acetylation and iodination reactions.
Major Products
The major products formed from these reactions include various substituted quinoline derivatives, which can have different functional groups attached to the pyranoquinoline core .
科学研究应用
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione has a wide range of applications in scientific research:
作用机制
The mechanism of action of 6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and receptors involved in cellular processes such as DNA replication, protein synthesis, and signal transduction.
Pathways Involved: It inhibits calcium signaling, TNF-α production, platelet aggregation, and nitric oxide production, which contribute to its biological activities.
相似化合物的比较
Similar Compounds
4-hydroxy-6-phenyl-6H-pyrano[3,2-c]quinoline-2,5-dione: Similar structure with a phenyl group instead of an ethyl group.
4-hydroxy-1-methylquinolin-2(1H)-one: A simpler quinoline derivative with a methyl group.
Uniqueness
6-ethyl-4-hydroxy-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
属性
IUPAC Name |
6-ethyl-4-hydroxypyrano[3,2-c]quinoline-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO4/c1-2-15-9-6-4-3-5-8(9)13-12(14(15)18)10(16)7-11(17)19-13/h3-7,16H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLFCAOVWBNKOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C3=C(C1=O)C(=CC(=O)O3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[5-(6-Methylpyrimidin-4-yl)-octahydropyrrolo[3,4-c]pyrrol-2-yl]-4-(trifluoromethyl)pyrimidine](/img/structure/B2542106.png)
![[1-Methyl-3-(trifluoromethyl)cyclobutyl]methanesulfonamide](/img/structure/B2542108.png)

![3-[Benzyl(4-methoxyphenyl)sulfamoyl]benzoic acid](/img/structure/B2542112.png)
![2-{[2-(azepan-1-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-fluorophenyl)acetamide](/img/structure/B2542113.png)



![N-[(3-methoxyphenyl)methyl]-1-phenylcyclopentane-1-carboxamide](/img/structure/B2542117.png)
![2-Azaspiro[4.4]nonan-8-ol;hydrochloride](/img/structure/B2542118.png)


![4-(4-hydroxyphenyl)-2-((2-oxo-2-(2-oxo-2H-chromen-3-yl)ethyl)thio)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2542124.png)

